![molecular formula C22H28N4O3S B2769503 2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-98-7](/img/structure/B2769503.png)

2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

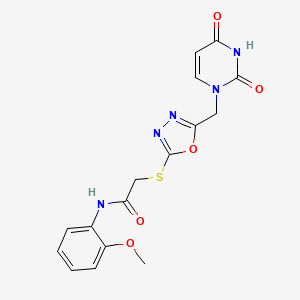

Beschreibung

The compound “2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety , which is a type of heterocyclic compound .

Physical and Chemical Properties Analysis

For the 1,4-dioxa-8-azaspiro[4.5]decane component, it has a boiling point of 108-111 °C, a density of 1.117 g/mL at 20 °C, and a refractive index of 1.4819 . It’s soluble in DCM, Ethyl Acetate, and Methanol .Wissenschaftliche Forschungsanwendungen

Anticancer and Antidiabetic Applications

Development of a Novel Series of Anticancer and Antidiabetic Spirothiazolidines Analogs

explores the synthesis of spirothiazolidine derivatives and their significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some derivatives showed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, comparing favorably with the antidiabetic drug Acarbose. This research highlights the compound's potential in developing treatments for cancer and diabetes, showcasing its broad therapeutic spectrum (E. M. Flefel et al., 2019).

Protective Effects Against Oxidative Stress

Protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver investigates the compound's derivatives for their effectiveness in preventing oxidative stress induced by ethanol in liver and brain tissues of mice. This study suggests that certain thiazolo-triazole compounds can selectively control ethanol-induced oxidative damage, indicating potential for the development of protective therapies against oxidative stress (G. Aktay, B. Tozkoparan, M. Ertan, 2005).

Fungicidal Activity

Synthesis and fungicidal activity of substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols discusses the creation of halogen-substituted derivatives and their in vitro testing against phytopathogenic fungi. Some compounds were found to be more active than the reference fungicide triadimenol, indicating the compound's potential use in agriculture as an effective fungicide for crop protection (S. V. Popkov, A. Makarenko, G. Nikishin, 2016).

Antimicrobial and Antioxidant Activities

Synthesis, antimicrobial and antioxidant activities of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives highlights the synthesis of derivatives containing 1,2,4-triazole, thiazolo[3,2-b][1,2,4]triazole, and their structural confirmation through spectral studies. These compounds were evaluated for their antioxidant and antimicrobial activities, showcasing their potential in pharmaceutical applications as new therapeutic agents (A. R. Saundane, Y. Manjunatha, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-3-15-5-7-16(8-6-15)18(25-11-9-22(10-12-25)28-13-14-29-22)19-20(27)26-21(30-19)23-17(4-2)24-26/h5-8,18,27H,3-4,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOMNIWIEYXZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC5(CC4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)

![ethyl 4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B2769421.png)

![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)

![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)

![methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2769431.png)

![2-[2-(adamantan-1-yl)acetamido]acetic acid](/img/structure/B2769434.png)

![5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2769438.png)

![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)

![2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2769440.png)

![rac-1-tert-butyl3-ethyl(3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate,cis](/img/structure/B2769441.png)

![(Z)-3-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2769443.png)